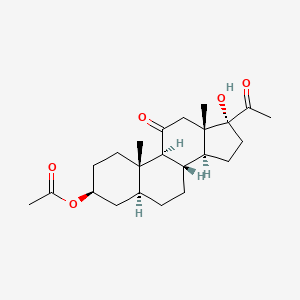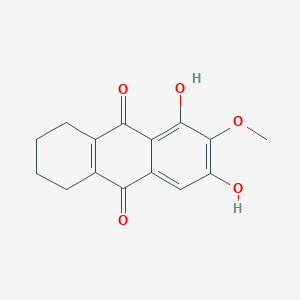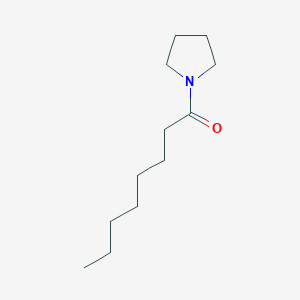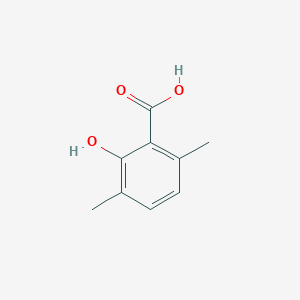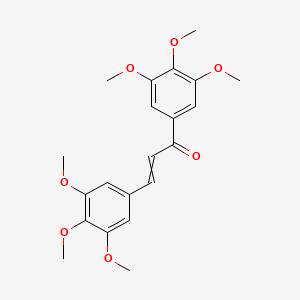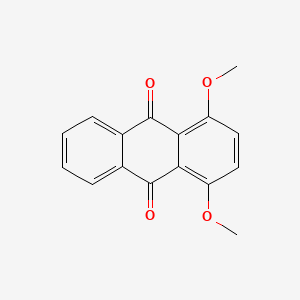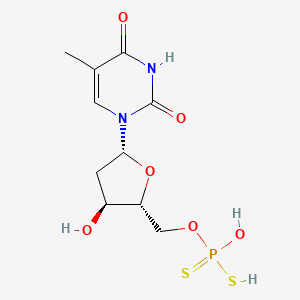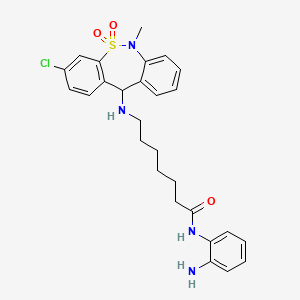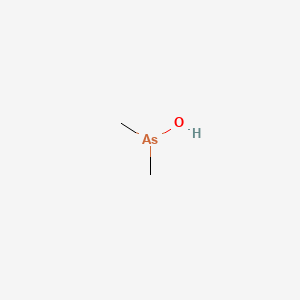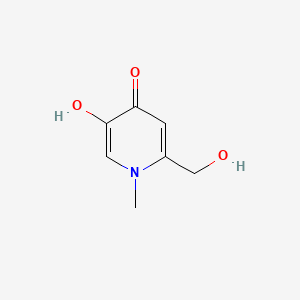
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
描述
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, also known as Deferiprone, is a synthetic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. It is primarily used as a medication to treat iron overload caused by blood transfusions in people with thalassemia. The compound is known for its iron-chelating properties, which make it effective in binding and removing excess iron from the body.
准备方法
The synthesis of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves several steps. One common method includes the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) . This reaction leads to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer . The industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves similar reaction conditions and reagents.
化学反应分析
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles like thioureas and alkyl mercaptans . Major products formed from these reactions include derivatives with modified functional groups, enhancing the compound’s biological activity and stability.
科学研究应用
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a ligand for complex compounds and as a building block for constructing biologically active heterocyclic molecules . In biology and medicine, the compound’s iron-chelating properties make it valuable for treating conditions like thalassemia and other iron overload disorders. Additionally, it has been studied for its potential use in enhancing the relaxation of 13C nuclei in NMR spectroscopy, which could be useful for determining metal binding sites on peptides and oligonucleotides .
作用机制
The mechanism of action of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its ability to bind to iron ions, forming stable complexes that can be excreted from the body. The compound targets iron ions in the bloodstream and tissues, preventing the accumulation of excess iron and reducing the risk of iron-related toxicity . The molecular pathways involved in this process include the formation of iron-chelate complexes, which are then transported to the kidneys for excretion.
相似化合物的比较
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is unique compared to other iron-chelating agents due to its specific structure and properties. Similar compounds include 1,2-dimethyl-3-hydroxypyrid-4-one (L1) and derivatives of kojic and comenic acid . While these compounds also exhibit iron-chelating properties, this compound is distinguished by its hydrophilic character and lower toxicity, making it a safer and more effective option for treating iron overload disorders .
属性
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATJWQRIODISIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220318 | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70033-59-9 | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070033599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
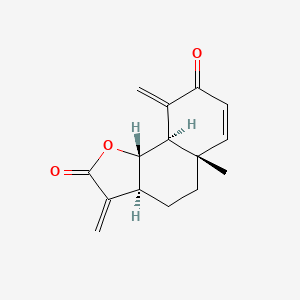
![7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1194240.png)
![10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol](/img/structure/B1194241.png)
![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)
